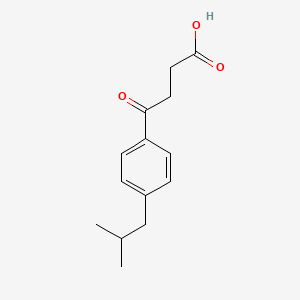

4-(4-Isobutylphenyl)-4-oxobutanoic acid

Beschreibung

Contextual Significance in Organic Chemistry and Related Disciplines

The principal significance of 4-(4-isobutylphenyl)-4-oxobutanoic acid in organic chemistry lies in its role as a precursor and process impurity in the synthesis of 2-(4-isobutylphenyl)propanoic acid, commonly known as Ibuprofen (B1674241). central.eduresearchgate.net Ibuprofen is a globally recognized nonsteroidal anti-inflammatory drug (NSAID), making the study of its synthetic pathways and byproducts crucial for industrial and pharmaceutical chemistry. wikipedia.orgnih.gov

The presence and characterization of this oxobutanoic acid are important for quality control in drug manufacturing. Furthermore, its chemical structure is of interest in the broader field of medicinal chemistry. The 4-aryl-4-oxobutanoic acid framework is explored as a potential scaffold for developing new therapeutic agents. For instance, derivatives of this structure have been investigated as potential calpain inhibitors, which are relevant in studying neurological disorders. nih.gov

Historical Overview and Evolution of Research Interest in Related Compounds

The research narrative of this compound is intrinsically linked to the history of Ibuprofen. Ibuprofen was discovered in the 1960s by the research division of the Boots Group in the UK. wikipedia.org The goal was to find a safer alternative to aspirin (B1665792) with potent anti-inflammatory properties. wikipedia.org This research involved the synthesis and testing of over 600 compounds, initially focusing on various carboxylic acids and later shifting to phenylalkanoic acids, which led to the identification of Ibuprofen. wvu.edu

The original industrial synthesis of Ibuprofen, known as the Boots method, was a six-step process starting from isobutylbenzene (B155976). central.eduwikipedia.org While this method did not necessarily proceed via this compound, alternative synthetic routes and the analysis of impurities spurred interest in related structures. A more environmentally friendly, three-step "green" synthesis was later developed by the BHC Company, which highlighted the importance of atom economy and reducing chemical waste in industrial processes. central.edu The study of related oxobutanoic acids, such as 4-(4-biphenylyl)-4-oxo-butanoic acid (an intermediate for the NSAID Fenbufen), also progressed through similar synthetic strategies like the Friedel-Crafts reaction. google.com

Fundamental Structural Characteristics within the Butanoic Acid Framework

This compound is defined by a C14H18O3 molecular formula. guidechem.com Its structure is built upon a four-carbon butanoic acid backbone. Key features include:

A Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule.

A Ketone Group (C=O): Located at the fourth carbon position (C4) of the butanoic acid chain, linking the acyl chain to the phenyl ring.

An Isobutylphenyl Group: A benzene (B151609) ring substituted with an isobutyl group [-CH2CH(CH3)2] at the para-position (position 4).

The presence of both a ketone and a carboxylic acid allows for a variety of chemical reactions, making it a versatile synthetic intermediate. The isobutylphenyl moiety is the key structural component it shares with Ibuprofen. doubtnut.com

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C14H18O3 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 73120-67-9 |

| Data sourced from public chemical databases. guidechem.com |

Overview of Key Academic Research Trajectories for the Compound

Academic research involving this compound has primarily followed two main trajectories: its synthesis and its application as a synthetic intermediate.

Synthesis of the Compound: The most common laboratory synthesis for this class of compounds is the Friedel-Crafts acylation. wikipedia.org This reaction typically involves reacting isobutylbenzene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. google.comwikipedia.org This method is a standard example used in undergraduate organic chemistry to demonstrate electrophilic aromatic substitution. wikipedia.org

Use as a Synthetic Intermediate: The predominant research focus is its role in various synthetic routes to Ibuprofen. Although the highly efficient BHC process for Ibuprofen does not use this specific intermediate, other multi-step syntheses do. central.edugoogle.com For example, a synthetic pathway can involve the reduction of the ketone in this compound, followed by further chemical modifications to arrive at the final Ibuprofen structure. Research has also explored its derivatives for other applications. Studies on 4-aryl-4-oxobutanoic acid amides have shown potential as inhibitors for enzymes like µ-calpain, indicating a broader utility for this chemical family in drug discovery beyond anti-inflammatory agents. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-(2-methylpropyl)phenyl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10(2)9-11-3-5-12(6-4-11)13(15)7-8-14(16)17/h3-6,10H,7-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSCHNAWJCRJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223393 | |

| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73120-67-9 | |

| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073120679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Reaction Pathways for 4-Oxobutanoic Acid Derivatives

The synthesis of 4-oxobutanoic acid derivatives, particularly those bearing an aromatic substituent, is well-documented in organic chemistry literature. These methods provide a foundational understanding for the targeted synthesis of 4-(4-isobutylphenyl)-4-oxobutanoic acid.

Friedel-Crafts Acylation Approaches and Analogous Reactions

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings and stands as the most prominent method for synthesizing 4-aryl-4-oxobutanoic acids. masterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst. masterorganicchemistry.com

For the synthesis of 4-aryl-4-oxobutanoic acids, succinic anhydride is the most common acylating agent. wikipedia.org The reaction with an aromatic substrate, such as benzene (B151609) or its derivatives, is typically catalyzed by aluminum chloride (AlCl₃). wikipedia.org The product of this reaction is a 3-aroylpropionic acid.

The general mechanism for the Friedel-Crafts acylation using succinic anhydride and a Lewis acid catalyst like AlCl₃ proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to one of the carbonyl oxygens of the succinic anhydride, making it more electrophilic. This is followed by the cleavage of the anhydride ring to form a highly reactive acylium ion intermediate. stackexchange.com

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Rearomatization: A base, typically the complex formed between the Lewis acid and the leaving group, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final keto-acid product. stackexchange.com

An example of a similar synthesis is the preparation of 4-(4-methylphenyl)-4-oxobutanoic acid, which is achieved through the Friedel-Crafts reaction between toluene (B28343) and succinic anhydride with an aluminum chloride catalyst. wikipedia.org

Alternative Synthetic Routes to Aryl-Oxobutanoic Acids

While Friedel-Crafts acylation is the most direct route, other methods for the synthesis of aryl-oxobutanoic acids exist, often involving multiple steps. For instance, the oxidation of corresponding γ-aryl-γ-butyrolactones can yield the desired keto acids. Another approach could involve the hydroformylation of an appropriate aryl-substituted alkene followed by oxidation. However, these routes are generally less efficient and more complex than the direct acylation of the aromatic ring. Research has also explored the reactions of existing 4-aryl-4-oxobutanoic acids to form more complex heterocyclic structures. researchgate.net

Targeted Synthesis of this compound

The targeted synthesis of this compound directly employs the principles of the Friedel-Crafts acylation.

Elucidation of Reaction Mechanisms and Kinetics

The primary reaction for the synthesis of this compound is the Friedel-Crafts acylation of isobutylbenzene (B155976) with succinic anhydride.

Reaction Scheme:

The isobutyl group is an ortho-, para-directing group, meaning it activates these positions on the benzene ring for electrophilic substitution. Due to steric hindrance from the bulky isobutyl group, the para-substituted product, this compound, is expected to be the major product over the ortho-isomer.

Optimization of Synthetic Conditions for Yield and Purity

The optimization of the synthesis of this compound would focus on maximizing the yield of the desired para-isomer while minimizing side reactions and the formation of impurities. Key parameters for optimization include:

Catalyst: Aluminum chloride (AlCl₃) is the most common catalyst. The molar ratio of the catalyst to the limiting reagent is crucial. Typically, a stoichiometric amount or even a slight excess of AlCl₃ is used because it complexes with both the starting anhydride and the product ketone.

Solvent: The choice of solvent can significantly affect the reaction. Non-polar solvents like carbon disulfide or nitrobenzene (B124822) are classic choices for Friedel-Crafts reactions. However, for environmental and safety reasons, greener solvent alternatives are often sought. In some cases, the aromatic substrate itself, if liquid and in excess, can serve as the solvent.

Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to side reactions, such as dealkylation or isomerization of the isobutyl group, and the formation of undesired byproducts.

Reaction Time: The reaction needs to proceed for a sufficient duration to ensure complete conversion of the starting materials. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).

Work-up Procedure: The work-up typically involves quenching the reaction with ice and acid to decompose the catalyst-product complex. Subsequent extraction and purification steps, such as recrystallization or column chromatography, are necessary to isolate the pure product.

A study on the mechanochemical Friedel-Crafts acylation of various arenes with succinic anhydride has shown that solid-state milling can, in some cases, provide better yields compared to solution-based methods. nih.gov For instance, the reaction of biphenyl (B1667301) with succinic anhydride under ball-milling conditions resulted in a 69% yield. nih.gov

Hypothetical Optimized Conditions:

| Parameter | Condition | Rationale |

| Aromatic Substrate | Isobutylbenzene | Starting material |

| Acylating Agent | Succinic Anhydride | Provides the butanoic acid backbone |

| Catalyst | Aluminum Chloride (AlCl₃) | Standard Lewis acid for Friedel-Crafts |

| Molar Ratio | Isobutylbenzene : Succinic Anhydride : AlCl₃ (1 : 1.1 : 2.2) | Excess anhydride and catalyst to drive the reaction |

| Solvent | Dichloromethane or Nitrobenzene | To dissolve reactants and facilitate the reaction |

| Temperature | 0-5 °C initially, then room temperature | To control the initial exothermic reaction and then allow it to proceed to completion |

| Reaction Time | 2-4 hours | Monitored by TLC for completion |

| Work-up | Quenching with ice/HCl, extraction, and recrystallization | To isolate and purify the product |

Green Chemistry Principles in Synthetic Route Development

The industrial production of this compound has been a focal point for the implementation of green chemistry principles, driven by the need to reduce environmental impact and improve economic viability. The traditional synthesis, often a part of the multi-step "brown" route to ibuprofen (B1674241), is being increasingly replaced by greener alternatives.

Solvent Selection and Minimization in Synthesis

The choice of solvent in the synthesis of this compound, typically prepared via a Friedel-Crafts acylation of isobutylbenzene with succinic anhydride, is critical. Traditional methods often employ hazardous and volatile organic solvents. However, significant strides have been made in identifying and utilizing more environmentally benign solvent systems.

Recent research has explored the use of deep eutectic solvents (DESs) as green alternatives. For instance, a choline (B1196258) chloride-based DES has been shown to act as both a catalyst and a solvent in Friedel-Crafts acylation, offering high yields under microwave irradiation. Another approach involves the use of dichlorobenzenes, which can improve the selectivity of the reaction and simplify the isolation of the desired product. In some cases, solvent-less, or "neat," conditions have been successfully employed, particularly with the use of solid acid catalysts, representing the ultimate goal of solvent minimization. The move away from conventional solvents not only reduces volatile organic compound (VOC) emissions but also simplifies product recovery and reduces waste.

| Metric | Traditional "Brown" Route | Greener "BHC" Route |

| Number of Steps | 6 | 3 |

| Atom Economy | ~40% wikipedia.orgscranton.edu | ~77% wikipedia.orgscranton.edu |

| Key Catalyst | Stoichiometric AlCl₃ | Catalytic HF, Pd |

| Primary By-products | Aluminum trichloride (B1173362) hydrate, various salts | Acetic acid (recyclable) wikipedia.org |

Waste Generation and Management Strategies in Industrial Synthesis

The generation of waste is a major concern in the industrial synthesis of this compound. The traditional Friedel-Crafts acylation using stoichiometric amounts of aluminum chloride (AlCl₃) generates significant quantities of aluminum-containing waste, which can be environmentally problematic. wikipedia.org The workup of these reactions typically involves quenching with water, leading to large volumes of acidic aqueous waste.

Modern synthetic strategies focus on minimizing waste at its source. The use of catalytic amounts of solid acid catalysts, such as zeolites or ion-exchange resins, instead of stoichiometric Lewis acids, drastically reduces the generation of inorganic salt waste. gctlc.org Furthermore, the implementation of solvent recycling programs and the recovery and reuse of by-products like acetic acid are key components of a comprehensive waste management strategy. wikipedia.org The overarching goal is to move towards a circular economy model where waste is minimized, and resources are used more efficiently. The management of any unavoidable waste must adhere to strict environmental regulations, often involving neutralization and specialized disposal methods to mitigate environmental impact. stackexchange.comepa.gov

Role as a Synthetic Intermediate in Complex Organic Synthesis

Beyond its well-established role in the production of ibuprofen, this compound serves as a versatile starting material for the synthesis of other complex organic molecules, including advanced pharmaceutical scaffolds and novel organic structures.

Precursor in the Synthesis of Advanced Pharmaceutical Scaffolds

The chemical structure of this compound, with its keto and carboxylic acid functionalities, makes it an attractive precursor for a variety of pharmaceutical targets. One notable example is its potential use in the synthesis of calpain inhibitors. nih.gov Calpains are a family of proteases implicated in a range of diseases, and their inhibitors are of significant interest in drug discovery. nih.gov The 4-aryl-4-oxobutanoic acid framework can be modified to create amide derivatives that have shown inhibitory activity against µ-calpain. nih.gov This demonstrates the utility of this intermediate in generating libraries of compounds for screening against various biological targets.

Building Block for Novel Organic Structures

The reactivity of the carbonyl and carboxylic acid groups in this compound allows for its use as a building block in the construction of a diverse range of novel organic structures. For instance, similar 4-oxobutanoic acid derivatives can be utilized in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. The dicarbonyl nature of the molecule, or its derivatives, can be exploited in condensation reactions with hydrazines or other dinucleophiles to form five- or six-membered heterocyclic rings. While specific examples starting directly from this compound are not extensively documented in public literature, the analogous reactivity of similar compounds suggests its potential in creating novel molecular architectures for various applications in materials science and drug discovery.

Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are fundamental for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis. thermofisher.com For 4-(4-isobutylphenyl)-4-oxobutanoic acid, the key functional groups are a carboxylic acid, a ketone, an aromatic ring, and aliphatic chains.

The FT-IR spectrum is expected to display several key absorption bands:

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. instanano.com

C-H Stretches: Aliphatic C-H stretching vibrations from the isobutyl and butanoic acid chain would appear just below 3000 cm⁻¹. Aromatic C-H stretches are expected at slightly higher frequencies, in the 3100-3000 cm⁻¹ range. vscht.cz

Carbonyl C=O Stretches: The molecule contains two distinct carbonyl groups. The carboxylic acid C=O stretch typically appears as a strong, intense band around 1710 cm⁻¹. The aryl ketone C=O stretch is expected at a slightly lower wavenumber, approximately 1685 cm⁻¹, due to conjugation with the phenyl ring. vscht.cz

Aromatic C=C Stretches: Vibrations from the p-disubstituted aromatic ring are expected to produce characteristic bands in the 1600-1450 cm⁻¹ region. vscht.cz

Out-of-Plane Bending: A strong band in the 860-800 cm⁻¹ range would be indicative of the 1,4- (or para-) substitution pattern of the phenyl ring. wpmucdn.com

The following table summarizes the predicted FT-IR absorption bands based on its structure and data from similar compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 3300 - 2500 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2870 | Medium |

| Carboxylic Acid C=O Stretch | ~1710 | Strong |

| Aryl Ketone C=O Stretch | ~1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-O Stretch / O-H Bend | 1300 - 1200 | Medium |

| Para-disubstituted C-H Bend | 860 - 800 | Strong |

Table 1: Predicted Fourier Transform Infrared (FT-IR) characteristic peaks for this compound.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, such as the breathing mode of the aromatic ring, which may be weak in the IR spectrum.

For this compound, key expected Raman signals would include:

Strong bands for the aromatic ring C=C stretching and the symmetric ring breathing mode.

Signals corresponding to the C-H bending and stretching vibrations within the isobutyl group.

The carbonyl (C=O) stretches are typically weaker in Raman spectra compared to FT-IR but should still be observable.

The differentiation of crystal forms (polymorphism) is a significant application of Raman spectroscopy, as different crystal lattices produce distinct vibrational modes in the low-frequency region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be predicted to show distinct signals for each proton set. For comparison, the related compound ibuprofen (B1674241), which contains the 4-isobutylphenyl group, shows characteristic signals for these protons. chemicalbook.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (H-2', H-6') | ~7.90 | Doublet (d) | 2H |

| Aromatic Protons (H-3', H-5') | ~7.30 | Doublet (d) | 2H |

| Methylene (B1212753) Protons (-CO-CH ₂-) | ~3.25 | Triplet (t) | 2H |

| Methylene Protons (-CH₂-COOH ) | ~2.80 | Triplet (t) | 2H |

| Isobutyl Methylene (-CH ₂-CH(CH₃)₂) | ~2.55 | Doublet (d) | 2H |

| Isobutyl Methine (-CH₂-CH (CH₃)₂) | ~1.85 | Multiplet (m) | 1H |

| Isobutyl Methyls (-CH(CH ₃)₂) | ~0.90 | Doublet (d) | 6H |

| Carboxylic Acid Proton (-COOH ) | >10.0 | Singlet (broad) | 1H |

Table 2: Predicted ¹H NMR spectral data for this compound.

¹³C NMR spectroscopy maps the carbon backbone of a molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C =O) | ~198 |

| Carboxylic Acid Carbonyl (C OOH) | ~178 |

| Aromatic Carbon (C-1') | ~146 |

| Aromatic Carbon (C-4') | ~134 |

| Aromatic Carbons (C-2', C-6') | ~129 |

| Aromatic Carbons (C-3', C-5') | ~128 |

| Isobutyl Methylene (-C H₂-) | ~45 |

| Methylene Carbon (-CO-C H₂-) | ~34 |

| Isobutyl Methine (-C H-) | ~30 |

| Methylene Carbon (-C H₂-COOH) | ~29 |

| Isobutyl Methyls (-C H₃) | ~22 |

Table 3: Predicted ¹³C NMR spectral data for this compound.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu For this compound, it would show correlations between the adjacent methylene protons in the butanoic acid chain (-CH₂-CH₂-). It would also map the connectivity within the isobutyl group, showing a cross-peak between the methine proton and both the methylene and methyl protons of that group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net It allows for the direct assignment of a carbon signal based on its known attached proton's signal. For example, the aromatic proton signal at ~7.90 ppm would correlate with the aromatic carbon signal at ~128 ppm.

The aromatic protons (~7.90 ppm) and the ketone carbonyl carbon (~198 ppm), confirming the attachment of the oxobutanoic acid chain to the phenyl ring.

The methylene protons adjacent to the ketone (~3.25 ppm) and the ketone carbonyl carbon (~198 ppm) as well as the neighboring methylene carbon (~29 ppm).

The isobutyl methylene protons (~2.55 ppm) and the aromatic C-4' carbon (~134 ppm), confirming the position of the isobutyl group on the ring.

Together, these spectroscopic techniques provide a comprehensive and definitive characterization of the molecular structure of this compound.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can differentiate the compound from other molecules with the same nominal mass but different elemental compositions.

The molecular formula of this compound is C₁₄H₁₈O₃. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. This value serves as a reference for experimental determination via HRMS techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry. core.ac.uk

Table 2: Accurate Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₈O₃ |

| Average Molecular Weight | 234.29 g/mol |

| Theoretical Monoisotopic Mass | 234.12560 Da |

The theoretical monoisotopic mass is calculated based on the elemental composition and is the value that would be experimentally determined using HRMS.

Tandem mass spectrometry (MS/MS) is employed to investigate the structural characteristics of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure. nih.govresearchgate.net

For this compound, the fragmentation is guided by its functional groups: the carboxylic acid and the ketone. Common fragmentation pathways for such structures include: libretexts.org

Cleavage adjacent to the carbonyl group: This is a dominant fragmentation route for ketones. libretexts.org

Loss of small neutral molecules: This includes the loss of water (H₂O) and carbon dioxide (CO₂), which is characteristic of carboxylic acids. libretexts.orgnih.gov

Cleavage of the isobutyl group: Benzylic cleavage leading to the loss of a portion of the isobutyl side chain is also expected.

A plausible fragmentation pathway for [M+H]⁺ of this compound would involve the initial loss of water, followed by cleavage at the C-C bonds adjacent to the ketone's carbonyl group.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound [M+H]⁺

| Precursor Ion m/z | Fragment Ion m/z | Proposed Lost Neutral Fragment | Proposed Fragment Ion Structure |

| 235.13 | 217.12 | H₂O | Ion resulting from dehydration |

| 235.13 | 189.13 | H₂O + CO | Ion after loss of water and carbon monoxide |

| 235.13 | 177.13 | C₄H₈ (isobutylene) | 4-phenyl-4-oxobutanoic acid ion |

| 235.13 | 163.11 | C₄H₉O₂ (butyrolactone moiety) | 4-isobutylbenzoyl cation |

This table presents a hypothetical fragmentation pathway based on established chemical principles for similar structures.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound and its derivatives, this technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and crystal packing. rsc.org

Table 4: Typical Structural Parameters Obtained from X-ray Diffraction

| Parameter | Description | Typical Value/Observation |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | C=O (ketone): ~1.22 Å; C=O (acid): ~1.21 Å; C-O (acid): ~1.31 Å |

| Bond Angles | The angle formed between three connected atoms. | Angles around the sp² carbonyl carbon are ~120°. |

| Torsion Angles | The dihedral angle describing the rotation around a bond. | Defines the conformation of the aliphatic side chains. |

| Crystal Packing | The arrangement of molecules in the crystal lattice. | Carboxylic acids often form hydrogen-bonded dimers. |

This table contains representative data based on general chemical knowledge and data for similar structures.

Other Complementary Spectroscopic and Physical Methods

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the primary chromophore responsible for UV absorption is the 4-isobutylbenzoyl system.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to two main types of electronic transitions: rsc.org

π → π* transitions: These are high-energy, high-intensity absorptions arising from the excitation of electrons in the π-system of the aromatic ring and the carbonyl group. They typically occur at shorter wavelengths.

n → π* transitions: These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen lone pair of the carbonyl group) to an anti-bonding π* orbital. This transition is characteristically observed in molecules containing a carbonyl group and appears at longer wavelengths than the π → π* transitions. rsc.org

The solvent can influence the position of these absorption maxima (λ_max). Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate and predict the electronic absorption spectra. researchgate.net

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λ_max) Range |

| π → π | Benzene (B151609) Ring & Carbonyl C=O | ~200-280 nm |

| n → π | Carbonyl C=O | ~280-350 nm |

This table is based on general principles of UV-Vis spectroscopy for aromatic ketones.

Chiroptical Studies (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopic methods are essential for the characterization of chiral molecules such as the enantiomers of this compound. These techniques, which include optical rotatory dispersion (ORD) and circular dichroism (CD), rely on the differential interaction of chiral molecules with left and right circularly polarized light. This differential interaction provides valuable information on the stereochemistry of the molecule.

Circular dichroism spectroscopy is a powerful tool for distinguishing between enantiomers. Enantiomers, which are non-superimposable mirror images of each other, exhibit equal but oppositely signed CD spectra. This characteristic makes CD spectroscopy highly effective for determining the enantiomeric purity of a sample. While specific CD spectral data for this compound is not widely available in the public domain, the principles of its application can be understood through the analysis of structurally related compounds.

A common approach for the enantiomeric analysis of chiral acids is the use of high-performance liquid chromatography (HPLC) coupled with a circular dichroism detector (HPLC-CD). This method allows for the physical separation of the enantiomers, followed by their individual characterization by the CD detector. The detector measures the differential absorption of left and right circularly polarized light, allowing for both qualitative identification and quantitative determination of each enantiomer.

Another important chiroptical property is the specific rotation, which is the angle to which a chiral compound rotates the plane of polarized light under defined conditions (concentration, path length, solvent, temperature, and wavelength). Enantiomers will rotate the plane of polarized light by equal magnitudes but in opposite directions. One enantiomer will be dextrorotatory (+), while its mirror image will be levorotatory (-).

For illustrative purposes, the specific rotation values for the enantiomers of the well-known structurally related compound, ibuprofen, are provided below. It is important to note that while related, these values are not directly applicable to this compound but serve to demonstrate the principle of equal and opposite rotation for enantiomers.

Table 1: Specific Rotation of Ibuprofen Enantiomers

| Enantiomer | Specific Rotation (in Methanol) |

|---|---|

| (S)-(+)-Ibuprofen | +54.5° |

The determination of the absolute configuration (R or S) of each enantiomer of this compound would require either X-ray crystallography of a single enantiomer or comparison of its experimental CD spectrum with that predicted by theoretical calculations.

Induced Circular Dichroism (ICD) is another relevant technique. If the chiral molecule itself lacks a suitable chromophore for CD analysis, its interaction with a chiral host molecule, such as a cyclodextrin, can induce a CD signal in the achiral guest molecule's absorption bands. This induced CD can then be used to study the host-guest complex and indirectly probe the stereochemistry of the guest molecule.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.netbiointerfaceresearch.com These methods model the electronic density to derive key properties of the compound.

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. biointerfaceresearch.comnih.gov By employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can accurately compute optimized molecular structures, including crucial parameters like bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

For instance, in studies of similar butanoic acid derivatives, the theoretically predicted geometrical parameters have shown good agreement with experimental X-ray diffraction (XRD) data. scispace.com The optimized geometry of the 2-(4-isobutylphenyl) moiety, a core component of the target molecule, has been established through B3LYP methods, identifying its most stable conformer. researchgate.net These calculations are fundamental for understanding the molecule's spatial configuration.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Related Butanoic Acid Derivative Data extracted from a study on 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid for illustrative purposes. scispace.com

| Parameter | Bond | DFT Value (Å) | Experimental (XRD) Value (Å) |

| Bond Length | C=O | 1.2186 | 1.2162 |

| C=C | 1.3369 | 1.3282 | |

| C-C (ring) | 1.3822–1.4068 | 1.3802–1.3972 |

This table showcases the typical correlation between DFT-calculated and experimental values for molecular geometry.

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum is then compared with experimental data to assign specific absorption bands to the corresponding vibrational modes of the molecule, such as stretching, bending, and torsional motions. biointerfaceresearch.comscispace.com

For example, in a related oxobutanoic acid derivative, the calculated N-H stretching wavenumber showed a redshift compared to the experimental value, indicating a weakening of the N-H bond due to intermolecular interactions. researchgate.net Similarly, the ring breathing mode of a para-substituted phenyl ring was accurately assigned based on the close agreement between theoretical and experimental values. researchgate.net This correlation between theoretical and experimental spectra is a powerful method for structural verification. biointerfaceresearch.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity. bhu.ac.in DFT methods are used to calculate the energies of these orbitals. researchgate.netbhu.ac.in Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize reactive sites. In MEP maps, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack. bhu.ac.in

Table 2: Frontier Molecular Orbitals and Reactivity Prediction

| Orbital | Role in Reactions | Information Derived |

| HOMO | Electron Donor (Nucleophilic) | Determines the molecule's ability to donate electrons. The energy of the HOMO is related to the ionization potential. |

| LUMO | Electron Acceptor (Electrophilic) | Determines the molecule's ability to accept electrons. The energy of the LUMO is related to the electron affinity. |

| HOMO-LUMO Gap | Reactivity Indicator | A small energy gap suggests the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment. frontiersin.org

MD simulations are employed to explore the conformational landscape of a molecule. By simulating the atomic motions over time, it is possible to observe how the molecule flexes and adopts different spatial arrangements (conformers). dovepress.com The Root Mean Square Deviation (RMSD) is often calculated to monitor these conformational changes relative to an initial structure. dovepress.com This analysis helps in identifying the most stable, low-energy conformations that the molecule is likely to adopt, thereby constructing a comprehensive energy landscape.

Understanding how a molecule interacts with its solvent is crucial for predicting its behavior in a solution. MD simulations are exceptionally well-suited for this purpose. nih.gov These simulations can explicitly model the interactions between the solute (4-(4-Isobutylphenyl)-4-oxobutanoic acid) and solvent molecules (e.g., water).

Studies on similar molecules have shown that MD simulations can reveal the formation of hydrogen bonds between polar functional groups, such as carboxylic acids, and water molecules. nih.gov The stability of the molecule in water can be assessed by calculating radial distribution functions (RDFs), which describe how the density of solvent molecules varies as a function of distance from the solute. researchgate.netscispace.com These simulations also help in determining the primary driving forces for intermolecular interactions, such as electrostatic forces. frontiersin.org

Reactivity Prediction and Mechanistic Insights

Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on a molecule's electron density surface, thereby predicting its reactive behavior. wuxiapptec.com The MEP map uses a color spectrum to indicate different regions of electrostatic potential. researchgate.net Red areas signify the most negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate the most positive potential (electron-deficient), which are susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net Green and yellow regions represent intermediate or near-zero potential. researchgate.net

For this compound, the MEP surface would highlight distinct electrophilic and nucleophilic sites:

Nucleophilic Sites (Electron-Rich): The regions of highest negative potential (red) are expected to be located around the oxygen atoms of the carbonyl group (C=O) and the hydroxyl group of the carboxylic acid moiety (-COOH). These sites are rich in electron density and are the primary targets for electrophiles.

Electrophilic Sites (Electron-Deficient): The most positive potential (blue) is anticipated on the acidic hydrogen atom of the carboxylic acid group. This significant positive potential indicates a highly acidic proton, readily targeted by nucleophiles. The carbonyl carbon atom would also exhibit a degree of positive potential, making it an electrophilic center. tci-thaijo.org

This distribution of charge governs the molecule's intermolecular interactions and chemical reactivity. wuxiapptec.com

In Silico Studies of Potential Reaction Pathways and Transition States

Computational modeling allows for the exploration of potential chemical reactions involving this compound. Studies on related 4-aryl-4-oxobutanoic acids provide a framework for these predictions.

One significant reaction pathway involves the interaction with binucleophiles, such as terminal aliphatic N,N-diamines. Research indicates that this type of reaction proceeds through the initial formation of a salt, followed by two dehydration steps that yield amides and ultimately bicyclic pyrroloimidazolones or pyrrolopyrimidinones. researchgate.net The conditions of the synthesis can be varied to isolate the intermediates in this pathway. researchgate.net

Another fundamental reaction for the synthesis of this compound and its analogs is the Friedel-Crafts acylation. wikipedia.org In this process, an aromatic substrate (like isobutylbenzene) reacts with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the 4-aryl-4-oxobutanoic acid structure. wikipedia.org Computational studies can model the transition states and energy profiles of these reactions to understand the mechanism and optimize reaction conditions.

Structure-Activity Relationship (SAR) and Chemoinformatics

Computational Assessment of Binding Interactions with Macromolecular Targets (e.g., COX-2 for related compounds)

The structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and fenbufen (B1672489) suggests that it may interact with cyclooxygenase (COX) enzymes. nih.govbldpharm.com Computational docking studies are used to assess these potential interactions. The therapeutic effect of many NSAIDs comes from inhibiting COX-2, while side effects are often linked to the inhibition of COX-1. nih.gov

The key to COX-2 selectivity lies in its larger and more accessible active site channel compared to COX-1. nih.gov This difference is primarily due to the presence of a valine residue (Val523) in COX-2 instead of the bulkier isoleucine in COX-1, which opens up an additional side pocket. nih.gov

Docking simulations of compounds structurally related to this compound into the COX-2 active site reveal critical binding interactions: pharmascholars.com

Hydrogen Bonding: The carboxylic acid group is crucial for anchoring the ligand within the active site. It typically forms hydrogen bonds with key amino acid residues such as Arginine (Arg120) and Tyrosine (Tyr355). pharmascholars.comresearchgate.net

Hydrophobic Interactions: The isobutylphenyl group fits into a hydrophobic pocket of the enzyme, forming interactions with nonpolar residues like Leucine (Leu352, Leu384), Valine (Val349, Val523), and Tryptophan (Trp387). pharmascholars.com

These computational assessments help in understanding the structural requirements for potent and selective COX-2 inhibition. researchgate.net

Predictive Modeling for Potential Biological Activities (general, non-toxicological)

Predictive modeling uses computational algorithms to forecast the biological activities of a molecule based on its structure. nih.govnih.gov These in silico methods, often employing Quantitative Structure-Activity Relationship (QSAR) models and machine learning, can screen compounds for a wide range of potential biological effects before laboratory testing. nih.govresearchgate.net

For this compound, predictive models could be used to:

Estimate its binding affinity for various receptors and enzymes beyond COX, using its structural descriptors.

Generate a "bioactivity profile" by comparing its structural features against databases of compounds with known activities.

Identify potential therapeutic applications by matching its predicted profile to those of known drugs.

These models work by establishing a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific biological endpoint (e.g., binding affinity, enzyme inhibition). nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters (excluding toxicity profiles)

ADME properties determine the pharmacokinetic profile of a potential drug. In silico models can predict these parameters early in the drug discovery process, helping to identify candidates with favorable drug-like properties. nih.goviapchem.org Key ADME parameters for this compound can be estimated using its molecular structure.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value/Assessment | Significance |

|---|---|---|

| Molecular Weight | 222.28 g/mol | Within the typical range for good oral bioavailability. |

| Lipinski's Rule of Five | Compliant | Suggests good potential for oral absorption and membrane permeability. |

| Hydrogen Bond Donors | 1 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Compliant (≤ 10) |

| LogP (octanol-water partition coefficient) | ~2.8-3.2 (estimated) | Compliant (≤ 5), indicates good lipid solubility. |

| Veber's Rule | Compliant | Suggests good intestinal absorption and bioavailability. |

| Number of Rotatable Bonds | 5 | Compliant (≤ 10), indicates reasonable conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | Suggests good cell permeability. A TPSA < 140 Ų is generally associated with good oral bioavailability. |

| Predicted Human Intestinal Absorption | High (>70%) | Calculated from TPSA, this suggests the compound is likely to be well-absorbed from the gut. nih.gov |

These in silico predictions indicate that this compound possesses physicochemical properties consistent with those of an orally bioavailable drug candidate.

Metabolic and Environmental Transformation Studies

Biotransformation Pathways and Metabolite Profiling

The metabolism of isobutylphenyl compounds, particularly the widely studied ibuprofen (B1674241), involves extensive Phase I and Phase II biotransformation. frontiersin.org These processes convert the parent compounds into more water-soluble forms, facilitating their excretion. biologyinsights.com

While specific metabolic data for 4-(4-isobutylphenyl)-4-oxobutanoic acid is not extensively documented, the metabolic fate of the structurally related and widely used drug, ibuprofen (2-(4-isobutylphenyl)propanoic acid), provides significant insights. The primary mechanism of ibuprofen metabolism is oxidation. nih.gov

In vivo studies in humans and other mammals, such as conventional pigs, have identified several major metabolites of ibuprofen. frontiersin.orgnih.gov The main biotransformation pathway involves the oxidation of the isobutyl side chain. biologyinsights.comdrugbank.com This leads to the formation of hydroxylated and carboxylated derivatives. nih.gov

The principal metabolites identified are:

2-hydroxyibuprofen : Formed by the hydroxylation of the isobutyl chain. drugbank.comnih.gov

Carboxyibuprofen : A subsequent oxidation product. nih.govdrugbank.comnih.gov

1-hydroxyibuprofen and 3-hydroxyibuprofen : Also detected in smaller quantities in urine. nih.govnih.gov

These oxidative metabolites are the primary forms found in plasma and urine, with very little of the parent ibuprofen being eliminated unchanged. nih.govnih.gov In humans, urinary excretion of carboxy-ibuprofen and 2-hydroxy-ibuprofen (and their conjugates) accounts for approximately 37% and 25% of an administered dose, respectively. nih.gov

Table 1: Major In Vivo Metabolites of Ibuprofen

| Metabolite Name | Formation Pathway | Reference |

|---|---|---|

| 2-hydroxyibuprofen | Hydroxylation of the isobutyl chain | drugbank.comnih.gov |

| Carboxyibuprofen | Oxidation of hydroxylated intermediates | nih.govdrugbank.comnih.gov |

| 1-hydroxyibuprofen | Hydroxylation of the isobutyl chain | nih.govnih.gov |

| 3-hydroxyibuprofen | Hydroxylation of the isobutyl chain | nih.govnih.gov |

The metabolic conversion of isobutylphenyl compounds is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. biologyinsights.comclinpgx.orghelix.com

Phase I Reactions: The initial oxidative steps are carried out by specific CYP isoforms.

CYP2C9 is the principal enzyme responsible for the metabolism of ibuprofen, catalyzing the formation of its hydroxylated derivatives. drugbank.comnih.govnih.govclinpgx.orghelix.com

CYP2C8 and CYP2C19 also contribute to the oxidative metabolism of these compounds, although to a lesser extent than CYP2C9. frontiersin.orgdrugbank.comnih.gov

Following hydroxylation, cytosolic dehydrogenases can further oxidize the metabolites, for instance, converting 3-hydroxy-ibuprofen into carboxy-ibuprofen. nih.gov For chiral compounds like ibuprofen, which is administered as a racemic mixture, the R-enantiomer can be converted to the more pharmacologically active S-enantiomer by the enzyme alpha-methylacyl-CoA racemase. drugbank.comnih.govwikipedia.org

Following Phase I oxidation, both the parent compound and its metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. biologyinsights.com The most significant conjugation pathway for this class of compounds is glucuronidation. nih.gov

Glucuronidation involves the attachment of glucuronic acid to the drug or its metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govhmdb.cajove.com This process forms an acyl glucuronide, which is significantly more polar. hmdb.caox.ac.uk

The key UGT isoforms involved in the glucuronidation of ibuprofen and related profens include:

UGT1A1 clinpgx.orgnih.gov

UGT1A3 clinpgx.orgnih.gov

UGT1A9 clinpgx.orgnih.gov

UGT2B4 clinpgx.orgnih.gov

UGT2B7 clinpgx.orgnih.gov

Studies have shown that ibuprofen itself can be directly conjugated to form ibuprofen glucuronide. hmdb.caresearchgate.netnih.govscbt.com Its oxidized metabolites also form corresponding glucuronide conjugates. nih.govresearchgate.net These conjugates are then primarily eliminated via the urine. nih.govnih.gov

Environmental Fate and Degradation Mechanisms

Isobutylphenyl compounds can enter the environment through various pathways, including wastewater effluents, and are considered emerging contaminants. nih.govresearchgate.netnih.gov Their persistence and degradation are influenced by factors such as light exposure and microbial activity.

Photodegradation is a significant abiotic process for the removal of some isobutylphenyl compounds from aquatic environments. The rate and products of this degradation depend on the specific compound and environmental conditions.

Studies on ibuprofen show that it undergoes photodegradation when exposed to UV radiation, though at a slower rate compared to other non-steroidal anti-inflammatory drugs like ketoprofen. nih.gov Irradiation at 254 nm leads to the formation of several photoproducts, which can sometimes be more toxic than the parent compound. nih.gov The kinetics of photodegradation often follow a first-order model. proquest.com For example, under xenon lamp radiation, ibuprofen's half-life in water can range from 1 to 5 hours. proquest.comresearchgate.net The presence of dissolved oxygen has been shown to accelerate the photodegradation of ibuprofen. nih.gov

Identified photoproducts of related compounds like naproxen (B1676952) include 1-(6-methoxy-2-naphthyl)ethanol (B28278) and 2-acetyl-6-methoxy-naphthalene. nih.gov For ibuprofen, degradation can result in intermediates such as aromatic ketones and carboxylic acids before further mineralization. researchgate.net

Table 2: Photodegradation Half-Lives of Related Compounds

| Compound | Conditions | Half-Life (t1/2) | Reference |

|---|---|---|---|

| Ibuprofen | Xenon Lamp (Fresh/Seawater) | 1 - 5 hours | proquest.comresearchgate.net |

| Ketoprofen | Sunlight | 2.4 minutes | proquest.comresearchgate.net |

| Naproxen | Aquatic Environments | 0.7 min - 1.9 hours | researchgate.net |

Biodegradation by microorganisms is a crucial pathway for the removal of isobutylphenyl compounds from water and soil. nih.govresearchgate.netnih.gov While these compounds can be refractive to degradation due to their chemical structure, various bacterial strains have demonstrated the ability to break them down. nih.govresearchgate.net

In wastewater treatment plants, removal efficiency for ibuprofen can be high (over 90%), yet its continuous release leads to its detection in surface waters. nih.gov Bacterial degradation can proceed through several pathways, including hydroxylation of the isobutyl side chain or the aromatic ring, followed by ring cleavage. nih.gov For instance, the bacterium Patulibacter medicamentivorans has been shown to biodegrade ibuprofen under aerobic conditions. nih.gov Studies with bacterial strains from genera such as Bacillus and Pseudomonas have also demonstrated significant removal of ibuprofen from liquid media. researchgate.net

The process can lead to various transformation products, some of which may be more toxic than the original compound, highlighting the need for complete mineralization. nih.govmdpi.com

Compound Index

Hydrolytic Stability and Transformation Products

The hydrolytic stability of a chemical compound is a critical factor in determining its persistence in the aquatic environment. For this compound, direct and comprehensive studies on its hydrolytic stability are not extensively documented. However, insights can be drawn from research on structurally similar compounds, such as the non-steroidal anti-inflammatory drug (NSAID) fenbufen (B1672489), of which it is a metabolite, and other related pharmaceuticals.

Hydrolysis is a primary abiotic degradation pathway for many organic chemicals in water. The process involves the cleavage of chemical bonds by the addition of water. For compounds like this compound, the ester, amide, or other hydrolyzable functional groups would be the sites of reaction. This particular molecule possesses a carboxylic acid and a ketone group, which are generally resistant to hydrolysis under typical environmental pH (5-9) and temperature conditions.

Studies conducted according to OECD 111 guidelines on various pharmaceuticals have shown that many are hydrolytically stable, with estimated half-lives at 25°C exceeding one year. nih.gov For instance, research on certain anticancer drugs indicated that hydrolysis is of minor importance for their elimination under environmental conditions. nih.gov While specific data for this compound is lacking, the stability of the related compound ibuprofen suggests that its degradation in water is slow, with half-lives that can extend from days to months, and that hydrolysis is not the primary degradation driver compared to biodegradation or photodegradation. psu.edu

The structure of α-keto acids suggests that the carbonyl group can have a catalytic effect on the hydrolysis of adjacent bonds. nih.gov However, in the case of this compound, this intramolecular effect is less likely to lead to rapid degradation in the absence of other reactive species or conditions.

Transformation products resulting from hydrolysis would involve the cleavage of the molecule. However, given the expected low rate of hydrolysis, the formation of significant amounts of such products under normal environmental conditions is unlikely. Other transformation processes, such as biodegradation and photodegradation, are more likely to be the main routes of degradation, leading to different sets of transformation products. For example, the photodegradation of the related compound ibuprofen is known to produce hydroxylated and decarboxylated by-products.

Remediation Strategies via Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) represent a promising set of technologies for the remediation of water contaminated with persistent organic pollutants, including pharmaceutical metabolites like this compound. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). bohrium.com The non-selective nature of these radicals allows them to oxidize a wide range of organic compounds, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions. mdpi.com

Application of Catalytic Systems (e.g., Nanocatalysts) for Degradation

The efficiency of AOPs can be significantly enhanced through the use of catalysts, particularly nanocatalysts, which offer large surface-area-to-volume ratios and high reactivity. While direct studies on the nanocatalytic degradation of this compound are limited, research on the parent compound ibuprofen provides valuable insights.

Platinum group metals (PGM) supported on titanium dioxide (TiO₂) have been investigated for the degradation of ibuprofen. nih.gov These studies show that nanocatalysts like Pt@TiO₂ and Pd@TiO₂ can effectively facilitate the degradation reaction. nih.gov The photocatalytic properties of the TiO₂ support play a crucial role, which is further enhanced by the catalytic activity of the PGM nanoparticles. nih.gov For instance, the degradation of ibuprofen was observed to be more rapid in the presence of Pt@TiO₂ compared to Pd@TiO₂. nih.gov The presence of the nanocatalyst is essential, as experiments without it show no significant conversion of the pollutant. nih.gov

Investigation of Radical-Mediated Degradation Pathways

The degradation of complex organic molecules like this compound via AOPs proceeds through a series of reactions initiated by highly reactive radicals. The hydroxyl radical (•OH) is typically the primary oxidant in most AOPs.

Studies on ibuprofen degradation have identified several key pathways initiated by •OH attack:

Hydroxylation: The aromatic ring is susceptible to attack by hydroxyl radicals, leading to the formation of various hydroxylated intermediates.

Decarboxylation: The carboxylic acid group can be removed, a common reaction pathway in the oxidation of organic acids.

Side-Chain Oxidation: The isobutyl side chain can undergo oxidation.

Ring Opening: Following initial attacks, the aromatic ring can be cleaved, leading to the formation of smaller, more biodegradable aliphatic acids and eventually mineralization. mdpi.com

Radical quenching experiments have confirmed that •OH is the dominant reactive species responsible for the degradation in processes like O₃/H₂O₂ and photo-Fenton. mdpi.com In some systems, other species like superoxide (B77818) radicals (O₂•⁻) may also play a role, although often a secondary one. mdpi.comnih.gov The initial attack by these radicals on the this compound molecule is expected to occur at sites with high electron density, such as the aromatic ring. nih.gov

Efficiency and Mechanism of Pollutant Removal

The efficiency of pollutant removal using AOPs depends on various factors, including the type of AOP, pH, catalyst concentration, oxidant dose, and the nature of the water matrix. Research on ibuprofen demonstrates that high removal efficiencies are achievable.

For example, the O₃/H₂O₂ process has been shown to achieve over 94% removal of ibuprofen, with •OH identified as the main reactive species. mdpi.com Fenton and photo-Fenton processes are also highly effective, capable of completely removing ibuprofen from water and achieving significant chemical oxygen demand (COD) reduction, indicating a high degree of mineralization. kuleuven.be

The table below summarizes the efficiency of different AOPs in removing the structurally related compound, ibuprofen, providing an expected performance benchmark for this compound.

| Advanced Oxidation Process (AOP) | Reported Removal Efficiency (%) | Key Conditions | Reference |

|---|---|---|---|

| O₃/H₂O₂ | 94.75 | pH > 7, c(O₃):c(H₂O₂) = 6:1 | mdpi.com |

| Photo-Fenton | ~100 | Initial IBU: 22 mg/L | kuleuven.be |

| Classic Fenton | ~100 | Initial IBU: 22 mg/L | kuleuven.be |

| UV/H₂O₂ | >90 | Dependent on H₂O₂ concentration and UV power | bohrium.com |

| TiO₂ Photocatalysis | ~100 | UV irradiation | nih.gov |

The mechanism of removal involves the initial degradation of the parent compound into various transformation products, which are subsequently degraded into smaller molecules and eventually mineralized. For ibuprofen, as many as 13 intermediate products have been identified during the O₃/H₂O₂ process. mdpi.com A similar complex degradation pathway is expected for this compound.

Environmental Monitoring and Persistence Assessment

The environmental occurrence and persistence of this compound are not well-documented through direct monitoring studies. However, its status as a metabolite of the widely used drug fenbufen and its structural similarity to metabolites of ibuprofen suggest it is likely present in wastewater and surface waters. cqu.edu.auresearchgate.netnih.gov

Ibuprofen and its main metabolites, such as 2-hydroxy-ibuprofen and carboxy-ibuprofen, are frequently detected in wastewater treatment plant influents and effluents, as well as in rivers. researchgate.net While ibuprofen itself is often removed with high efficiency (>90%) in conventional treatment plants, its metabolites can be more persistent and are found at significant concentrations in the environment. researchgate.netresearchgate.net For example, 2-hydroxy-ibuprofen has been noted as being particularly persistent. researchgate.net

Persistence assessment is a key component of environmental risk assessment. It involves evaluating the half-life of a substance in different environmental compartments like water, soil, and sediment. psu.edu For compounds like this compound, where experimental degradation data is scarce, persistence can be inferred from the behavior of parent compounds and structural analogues. The relatively low biodegradability and slow hydrolysis of the parent compounds suggest that this metabolite could exhibit moderate to high persistence in the aquatic environment, particularly in the absence of significant sunlight for photodegradation. psu.edunanogap.es The development of specific and sensitive analytical methods is crucial for accurately monitoring its levels and confirming its environmental persistence. nih.gov

Analytical Method Development and Impurity Profiling

Chromatographic Method Development for Separation and Quantification

The separation and quantification of 4-(4-Isobutylphenyl)-4-oxobutanoic acid and its related impurities are predominantly achieved through chromatographic methods. The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need to resolve closely related substances or quantify trace-level impurities.

High-Performance Liquid Chromatography (HPLC) Method Optimization and Validation

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and reliable technique for the analysis of this compound. Its suitability stems from the compound's non-volatile nature and the presence of a chromophore, which allows for sensitive UV detection. The development of a robust HPLC method requires careful optimization of several key parameters to achieve the desired selectivity, efficiency, and accuracy.

The composition of the mobile phase is a critical factor in reversed-phase HPLC that governs the retention and elution of this compound. Typically, the mobile phase consists of a binary mixture of an aqueous component and a polar organic solvent. veeprho.com Water-acetonitrile mixtures are often the initial choice due to their low viscosity and transparency at low UV wavelengths (185-210 nm). veeprho.com Methanol is another commonly used organic modifier. researchgate.net

The pH of the aqueous portion of the mobile phase is arguably the most influential parameter. Since this compound is a carboxylic acid, its state of ionization is pH-dependent. At a pH below its pKa, the compound exists predominantly in its neutral, protonated form, which is more hydrophobic and thus more strongly retained on a nonpolar stationary phase, leading to longer retention times. Conversely, at a pH above its pKa, it exists as the ionized carboxylate anion, which is more polar and elutes more quickly.

For effective separation and good peak symmetry, the mobile phase pH is often adjusted to a value approximately 2 pH units below the analyte's pKa. This ensures the consistent protonation of the carboxyl group, preventing peak tailing that can occur when the analyte exists in both ionized and non-ionized forms during the separation. Phosphoric acid is frequently used to adjust the pH to the acidic range, typically around pH 2.5 to 3.2. researchgate.netresearchgate.net The use of buffers, such as phosphate (B84403) or acetate (B1210297) buffers, can also provide better pH control, leading to more reproducible retention times. researchgate.netelementlabsolutions.com

Table 1: Representative HPLC Mobile Phase Compositions for Related Analytes

| Analyte | Mobile Phase Composition (v/v) | pH Adjuster | Reference |

|---|---|---|---|

| Ibuprofen (B1674241) | Acetonitrile / Water (60:40) | Phosphoric Acid to pH 2.5 | researchgate.net |

| 2-(4-isobutylphenyl) propionic acid | Methanol / Sodium Phosphate Buffer (60:40) | - (Buffer at pH 3.0) | researchgate.net |

| Rofecoxib | Acetonitrile / 0.1% o-phosphoric acid in water (50:50) | o-phosphoric acid | nih.gov |

| Dexibuprofen | Acetonitrile / 0.5% Triethylamine (30:70) | Orthophosphoric Acid to pH 7.5 | nih.gov |

The choice of stationary phase is fundamental to achieving successful separation in reversed-phase HPLC. chromtech.net.au For a nonpolar analyte like this compound, stationary phases with bonded alkyl chains are the standard.

The most commonly employed stationary phase for this type of analysis is octadecylsilane (B103800) (ODS), or C18. researchgate.netnih.govhalocolumns.com C18 columns are highly hydrophobic, providing strong retention for nonpolar and moderately polar compounds through hydrophobic interactions between the analyte and the long alkyl chains of the stationary phase. halocolumns.comhplc.eu These columns are available in various particle sizes (e.g., 5 µm) and dimensions (e.g., 250 mm x 4.6 mm), which influence efficiency and analysis time. researchgate.netnih.gov

Other stationary phases that can be considered include:

Octyl (C8) columns: These have shorter alkyl chains than C18 columns and are consequently less retentive. hplc.eu They can be advantageous when analyzing moderately polar compounds, offering shorter analysis times. hplc.eu

Phenyl columns: These phases provide alternative selectivity based on π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. hplc.eu This can be particularly useful for separating compounds with similar hydrophobicity but different aromatic character.

Polar-embedded phases (e.g., RP-Amide): These phases contain polar groups embedded within the alkyl chains, which can reduce interactions with residual silanols on the silica (B1680970) surface and improve peak shape for basic compounds. halocolumns.com They also offer different selectivity compared to standard C18 phases. halocolumns.com

For routine analysis and method development for this compound, a high-purity, end-capped C18 column is typically the first choice, providing robust and reproducible results. researchgate.netnih.gov

The presence of the phenyl group in this compound makes it an ideal candidate for UV-Vis detection. Optimizing the detector wavelength is crucial for maximizing sensitivity and minimizing interference from matrix components. The optimal wavelength corresponds to the analyte's wavelength of maximum absorbance (λmax). nih.gov

For structurally similar compounds like ibuprofen and its derivatives, detection wavelengths are commonly set in the lower UV range. Studies have successfully used wavelengths such as 214 nm, 220 nm, 222 nm, and 272 nm. researchgate.netresearchgate.netnih.govnih.gov The selection of 214 nm or 220 nm often provides high sensitivity for the benzene (B151609) ring chromophore. researchgate.netresearchgate.net A wavelength of 272 nm has also been shown to be effective. nih.gov To determine the precise λmax for this compound, a UV-Vis spectrum of a standard solution of the compound would be recorded. nih.gov Analysis is typically performed at the λmax to ensure the highest possible signal-to-noise ratio, which is essential for quantifying low-level impurities. nih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Species

While HPLC is the primary tool for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. nih.gov These can include residual solvents, starting materials, or volatile by-products.

In a typical GC-MS analysis, the sample is injected into a heated port where volatile components are vaporized and swept onto a capillary column by a carrier gas (e.g., helium). nih.gov The column, often a nonpolar or medium-polarity phase like a 5% phenyl-polydimethylsiloxane (e.g., HP-5MS), separates the components based on their boiling points and interactions with the stationary phase. nih.gov The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. nih.gov

The GC oven temperature is programmed to ramp up over the course of the analysis, allowing for the sequential elution of compounds with different volatilities. nih.gov Forced degradation studies or analysis of raw materials and synthesis reaction mixtures by GC-MS can reveal the profile of potential volatile impurities. nih.gov

Table 2: General GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Column | HP-5 MS (or equivalent) | Separation of volatile/semi-volatile compounds. | nih.gov |

| Carrier Gas | Helium | Transports sample through the column. | nih.gov |

| Temperature Program | Initial hold, then ramp to a final temperature (e.g., 40°C to 230°C) | Elutes compounds based on boiling point. | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. | nih.gov |

| Detector | Mass Spectrometer (Quadrupole) | Identifies and quantifies compounds by mass-to-charge ratio. | nih.gov |

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective qualitative tool for analyzing this compound. It is particularly useful for monitoring the progress of chemical reactions, checking the purity of fractions during purification, and as a preliminary screening method. nih.gov

The stationary phase is typically a thin layer of silica gel coated on a support like plastic or aluminum. csub.edu A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). youtube.com The mobile phase moves up the plate via capillary action, and the components of the sample separate based on their differential partitioning between the polar stationary phase and the less polar mobile phase. youtube.com

Because this compound contains a phenyl group, it is UV-active. After developing the plate and allowing the solvent to evaporate, the separated spots can be visualized by placing the plate under a UV lamp (typically at 254 nm). youtube.com The spots will appear as dark areas against the fluorescent background of the TLC plate. youtube.com For compounds without a chromophore or for enhanced visualization, chemical staining reagents can be sprayed on the plate. illinois.edu For acidic compounds, a bromocresol green spray can be used, which reveals acids as yellow spots on a green or blue background. illinois.edu

Impurity Identification and Characterization in Synthetic Materials

The control of impurities is a critical aspect of chemical synthesis and manufacturing, ensuring the final product's quality, consistency, and safety. This involves the identification, characterization, and quantification of any unwanted chemical substances.

Isolation and Structural Elucidation of Process-Related Impurities and Degradation Products

The synthesis of this compound can result in various process-related impurities, which may arise from starting materials, intermediates, or side reactions. Additionally, the compound can degrade under certain environmental conditions, such as exposure to light, heat, or reactive substances, leading to the formation of degradation products.

While specific impurity profiles are often proprietary, insights can be drawn from structurally related compounds, such as Ibuprofen. Impurities found in the synthesis of related compounds include substances that could theoretically arise in the synthesis of this compound. For instance, an impurity analogous to Ibuprofen Impurity F is 3-(4-isobutylphenyl)propanoic acid. nih.govbloompublichealth.com Photo-degradation studies on similar phenylalkanoic acids have shown the formation of various products, including compounds resulting from oxidation and decarboxylation. nih.gov

The isolation of these trace-level impurities for structural analysis is a significant challenge. It typically requires advanced chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to separate and purify each impurity. Once isolated, a combination of spectroscopic methods is employed for structural elucidation:

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity, aiding in the identification of its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise arrangement of atoms within the molecule, offering a definitive structural identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps to identify the functional groups present in the impurity molecule.